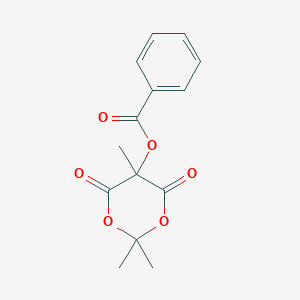
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a benzoate group attached to a dioxan ring system. The presence of multiple functional groups within the molecule makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate can be achieved through several synthetic routes. One common method involves the esterification of 2,2,5-Trimethyl-4,6-dioxo-1,3-dioxane with benzoic acid. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, room temperature to reflux
-
Substitution
Reagents: Nucleophiles such as amines, thiols
Conditions: Mild to moderate temperatures, presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted esters or other derivatives
Scientific Research Applications
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which may interact with various enzymes and receptors. The dioxan ring system can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl benzoate can be compared with other similar compounds, such as:
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
2,2,5-Trimethyl-4,6-dioxo-1,3-dioxan-5-yl propionate: Similar structure but with a propionate group instead of a benzoate group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
56973-58-1 |
|---|---|
Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
(2,2,5-trimethyl-4,6-dioxo-1,3-dioxan-5-yl) benzoate |
InChI |
InChI=1S/C14H14O6/c1-13(2)19-11(16)14(3,12(17)20-13)18-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
ANYCPULZNYJAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(C)OC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















